tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate typically involves the reaction of 1-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various imidazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
- tert-Butyl (1H-imidazol-2-yl)methylcarbamate
- tert-Butyl 1H-imidazole-1-carboxylate
- tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
Comparison: tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is unique due to the presence of the 1-methyl group on the imidazole ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds. The tert-butyl group also provides steric hindrance, affecting the compound’s stability and solubility.
Biological Activity
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and other therapeutic properties. Additionally, it highlights relevant research findings, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N3O2, with a molecular weight of 185.23 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and an imidazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to the imidazole component. Imidazole derivatives are known for their ability to bind metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications in inflammatory diseases and metabolic disorders.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains and fungal species, suggesting its potential as an antimicrobial agent .
Activity | Target Organisms | Inhibition Concentration |
---|---|---|
Antimicrobial | E. coli, S. aureus | IC50 values ranging from 10 to 20 µg/mL |
Antifungal | C. albicans, A. niger | IC50 values around 15 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate vascular adhesion processes by inhibiting vascular adhesion protein-1 (VAP-1), which is relevant in conditions such as diabetic macular edema. This modulation can potentially reduce inflammation in various pathological conditions.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that the compound demonstrated potent activity against Gram-positive bacteria and certain fungi, with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Research on Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to inhibit VAP-1 in vitro. The results showed a significant reduction in VAP-1 activity at concentrations as low as 5 µM, highlighting its potential therapeutic role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Unique Features |
---|---|---|
tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate | 2229136-00-7 | Contains an amino group; enhanced bioactivity potential |
tert-butyl (1H-imidazole-1-carboxylate) | Not available | Lacks methyl substitution; different biological profile |
tert-butyl (2-bromo-1H-imidazole) | Not available | Halogenated derivative; altered reactivity |
The presence of the methyl group in this compound distinguishes it from other imidazole derivatives, potentially enhancing its interaction with biological targets due to steric effects provided by the tert-butyl group.
Properties
IUPAC Name |
tert-butyl N-(1-methylimidazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUAPIZEJRXDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719112 |
Source
|
Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279822-69-3 |
Source
|
Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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